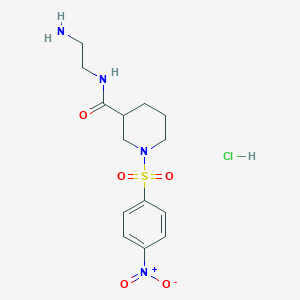

1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

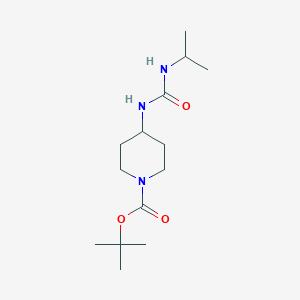

The compound “1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid” is a small molecule . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids . The compound has a molecular weight of 419.452 and a chemical formula of C19H21N3O6S .

Molecular Structure Analysis

The molecular structure of the compound includes a methoxy group (OCH3) attached to a benzenesulfonyl group, a piperidine ring, and a carboxylic acid group . The exact 3D structure was not found in the available resources.科学的研究の応用

Selective Debenzylation of 1-benzyloxy-4-methoxy Benzene

Specific Scientific Field

This research falls under the field of Chemical Synthesis and Catalysis .

Summary of the Application

The study focuses on the selective debenzylation of 1-benzyloxy-4-methoxy benzene using 5-sulfosalicylic acid (SFSA) functionalized mesoporous silica nanocomposites (SBA/APTS/SFSA) synthesized by post grafting technique .

Methods of Application

The uniform incorporation of SFSA inside the mesoporous SBA-15 framework was confirmed by standard characterization techniques (PXRD, adsorption studies, FT-IR, etc.) . The catalytic activity studies showed the highest conversion and selectivity of the desired product on SBA/APTS/SFSA catalyst compared to homogeneous SFSA and other solid support (Al2O3 and SiO2) .

Results or Outcomes

The total surface area, pore size, and pore volume of the SBA/APTS/SFSA catalysts decreased with an increase in the concentration of SFSA, confirming the uniform insertion of SFSA into the mesoporous SBA-15 matrix .

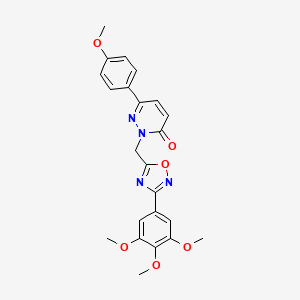

Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride

Specific Scientific Field

This research is in the field of Pharmaceutical Chemistry .

Summary of the Application

The compound 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride, also known as SKF-96365, was synthesized as a probing tool for Store-Operated Calcium Entry (SOCE) assays .

Methods of Application

The synthesis involved a four-step process with an overall yield of 9%. The structure of the compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .

Results or Outcomes

SKF-96365 was identified as the first inhibitor of the CRAC (Ca2+ release-activated Ca2+ channel), the archetypal SOCE channel. This imidazole derivative inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner .

Selective Synthesis of N-Arylbenzene-1,2-Diamines or 1-Arylbenzimidazoles

Specific Scientific Field

This research is in the field of Organic Chemistry .

Summary of the Application

The study focuses on the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .

Methods of Application

The synthesis started from α-metallation with ruthenium trichloride, triggering the o-semidine rearrangement to produce the intermediate. This was then further transformed to a 1-aryl-1H-benzimidazole upon reacting with an aldehyde that was produced via oxidizing an alcohol with ruthenium trichloride .

Results or Outcomes

The solvent-controllable photoreaction of 4-methoxyazobenzenes afforded 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .

Synthesis of Chalcone-Salicylate Hybrid Compound

Specific Scientific Field

This research is in the field of Medicinal Chemistry .

Summary of the Application

A new hybrid compound of chalcone-salicylate (title compound) has been successfully synthesized using a linker mode approach under reflux condition .

Methods of Application

The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

Results or Outcomes

Computational approach was also applied in this study through molecular docking and MD simulation to explore the potential applications of the synthesized compound .

特性

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-19-10-5-7-11(8-6-10)20(17,18)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIAUQYRUNDBGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)

![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)

![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)

![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)